molecular formula C14H12ClNO2 B13832790 4-(Benzyoxy)-2-chlorobenzaldoxime

4-(Benzyoxy)-2-chlorobenzaldoxime

Katalognummer: B13832790
Molekulargewicht: 261.70 g/mol
InChI-Schlüssel: FFSWMBAOFSINIW-CXUHLZMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)-2-chlorobenzaldoxime is an organic compound that belongs to the class of benzaldoximes It is characterized by the presence of a benzyloxy group and a chlorine atom attached to the benzene ring, along with an oxime functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-chlorobenzaldoxime typically involves the reaction of 4-(benzyloxy)-2-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 4-(Benzyloxy)-2-chlorobenzaldoxime are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyloxy)-2-chlorobenzaldoxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted benzaldoximes, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Benzyloxy)-2-chlorobenzaldoxime has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-2-chlorobenzaldoxime is primarily related to its functional groups. The oxime group can interact with various biological targets, potentially inhibiting enzymes or interacting with receptors. The benzyloxy and chlorine substituents can influence the compound’s lipophilicity and binding affinity, affecting its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-2-chlorobenzylamine
  • 4-(Benzyloxy)-2-chlorobenzonitrile

Uniqueness

4-(Benzyloxy)-2-chlorobenzaldoxime is unique due to the presence of both the benzyloxy and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of substituents allows for diverse chemical transformations and applications, setting it apart from other similar compounds .

Eigenschaften

Molekularformel

C14H12ClNO2

Molekulargewicht

261.70 g/mol

IUPAC-Name

(NE)-N-[(2-chloro-4-phenylmethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C14H12ClNO2/c15-14-8-13(7-6-12(14)9-16-17)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b16-9+

InChI-Schlüssel

FFSWMBAOFSINIW-CXUHLZMHSA-N

Isomerische SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)/C=N/O)Cl

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=NO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.